molecular formula C10H16N4O3 B11798200 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11798200
M. Wt: 240.26 g/mol
InChI Key: VZKYPWGXGPTITE-UHFFFAOYSA-N
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Description

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a cyclopentyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then further functionalized to introduce the amino, cyclopentyl, and nitro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives .

Scientific Research Applications

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)propanol
  • 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)acetic acid
  • 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethylamine

Uniqueness

2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

2-(5-amino-3-cyclopentyl-4-nitropyrazol-1-yl)ethanol

InChI

InChI=1S/C10H16N4O3/c11-10-9(14(16)17)8(7-3-1-2-4-7)12-13(10)5-6-15/h7,15H,1-6,11H2

InChI Key

VZKYPWGXGPTITE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN(C(=C2[N+](=O)[O-])N)CCO

Origin of Product

United States

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